N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC11030772
Molecular Formula: C16H10INO3
Molecular Weight: 391.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10INO3 |
|---|---|
| Molecular Weight | 391.16 g/mol |
| IUPAC Name | N-(3-iodophenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |
| Standard InChI Key | AZMOFNRKAPELAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound (CAS 372501-36-5) has the molecular formula C₁₆H₁₀INO₃ and a molecular weight of 391.16 g/mol . Its core structure consists of a 2-oxo-2H-chromene (coumarin) scaffold fused to a carboxamide group at the 3-position. The 3-iodophenyl substituent introduces steric bulk and electronic effects due to iodine’s high atomic radius and polarizability.
Key Structural Features:
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Coumarin backbone: A benzopyran-2-one system responsible for UV absorption and fluorescence properties.
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Carboxamide group: Enhances hydrogen-bonding capacity and solubility.
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3-Iodophenyl moiety: Modulates electronic density and intermolecular interactions via halogen bonding .
Physicochemical Properties
While experimental data for this compound are sparse, analogous coumarin-carboxamides provide predictive insights:
The iodine atom’s presence likely increases molecular polarizability, potentially enhancing binding affinity in biological systems .
Synthesis and Modification
Synthetic Routes
The synthesis of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide follows a two-step protocol analogous to related coumarin-carboxamides , :
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Knoevenagel Condensation:
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Reactants: Salicylaldehyde derivative + Ethyl cyanoacetate.
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Conditions: Piperidine catalyst, ethanol, reflux.
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Product: Ethyl 2-oxo-2H-chromene-3-carboxylate.
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Amide Formation:
Optimization Notes:
Spectral Characterization
Key spectral data for validation (based on analog ):
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¹H NMR (DMSO-d₆):
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δ 8.90 (s, 1H, coumarin H-4),
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δ 8.15–7.20 (m, 7H, aromatic),
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δ 10.20 (s, 1H, NH).
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¹³C NMR:
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161.3 ppm (C=O, coumarin),
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160.1 ppm (C=O, amide),
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94.5 ppm (C-I).
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FT-IR:
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.8 | Cell cycle arrest (G2/M) |
| HeLa (Cervical) | 10.2 | ROS generation |
The iodine atom may enhance DNA intercalation or topoisomerase inhibition due to increased van der Waals interactions.
Antimicrobial Activity
Preliminary studies on bromophenyl analogs show broad-spectrum activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.75 |
| Escherichia coli | 1.20 |
| Candida albicans | 2.50 |
The electron-withdrawing iodine group likely improves membrane permeability and target binding.
Anti-Inflammatory Effects
Coumarin-carboxamides inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways . For example:
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COX-2 Inhibition: IC₅₀ = 8.3 µM (vs. Celecoxib: 0.04 µM).
Applications in Materials Science
Adsorbent Development
A related carboxamide-loaded chitosan nanoparticle demonstrated dual adsorption of synthetic dyes (e.g., methylene blue) and heavy metals (e.g., Pb²⁺) :
| Adsorbate | Capacity (mg/g) |
|---|---|
| Methylene Blue | 180 |
| Pb²⁺ | 150 |
The iodine substituent could enhance π-π stacking and electrostatic interactions for improved adsorption .
Fluorescent Probes
Coumarin derivatives are widely used as fluorescent tags. The iodine atom’s heavy atom effect may enhance intersystem crossing, making this compound a candidate for phosphorescence-based sensing .
Challenges and Future Directions
Knowledge Gaps
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Toxicity Profiles: No in vivo data available.
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Synthetic Scalability: Industrial-scale production methods require optimization.
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Mechanistic Studies: Target identification remains speculative.
Research Opportunities
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Radiopharmaceuticals: Utilize iodine-131 for theranostic applications.
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Polymer Composites: Incorporate into smart materials for environmental monitoring.
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